(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol is a chemical compound with the molecular formula CHFNO and a molecular weight of 163.17 g/mol. It is classified as a bicyclic amine and is notable for its difluoromethyl group. The compound is cataloged under CAS number 2820537-49-1 and is recognized for its potential applications in medicinal chemistry and drug development due to its unique structural properties .
The synthesis of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol can be achieved through various methods, typically involving the construction of the bicyclic framework followed by the introduction of functional groups. One common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly used to monitor the progress of these reactions and to purify the product.
The molecular structure of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The presence of two fluorine atoms at the 3-position significantly affects its electronic properties and reactivity.
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol can undergo various chemical reactions typical for alcohols and amines:
The specific conditions for these reactions can vary widely depending on the desired outcome, with factors such as temperature, pH, and solvent being critical for optimizing yields.
The mechanism of action for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol in biological systems is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes due to its structural similarity to known bioactive compounds.
Research indicates that compounds with similar bicyclic structures can exhibit significant biological activity, potentially acting as inhibitors or modulators in various biochemical pathways.
This compound is likely to be stable under normal conditions but may be sensitive to strong acids or bases due to the presence of both nitrogen and hydroxyl functional groups.
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol has potential applications in:
The construction of the strained bicyclo[3.2.0]heptane framework necessitates carefully orchestrated multi-step sequences to address both ring strain and stereochemical integrity. Two predominant strategies have emerged for assembling this core:
Ring-Closing Metathesis (RCM): This approach utilizes diene precursors (e.g., N-allyl-2-vinylazetidines) subjected to Grubbs II catalyst (3-5 mol%) in dichloromethane under reflux. The reaction affords the unsaturated 1-azabicyclo[3.2.0]hept-5-ene core (65-78% yield), which undergoes subsequent catalytic hydrogenation (Pd/C, H₂) to saturate the C5-C6 bond. Critical to success is nitrogen protection—tert-butoxycarbonyl (Boc) groups mitigate Lewis basicity interference with the ruthenium catalyst, while benzyl (Bn) protection allows downstream hydrogenolytic deprotection [3] [7].
Intramolecular Nucleophilic Displacement: Linear precursors featuring halogen-activated termini (e.g., 4-chloroalkylazetidines) undergo base-mediated cyclization (K₂CO₃, DMF, 60°C). This method delivers the bicyclic scaffold with retention of stereochemistry at C5, crucial for directing subsequent fluorination and hydroxymethyl installation. Microwave irradiation (150W, 100°C) significantly enhances reaction efficiency, reducing cyclization times from 48h to <2h while improving yields by 15-20% [5] [6].
Steric and Electronic Optimization: Installation of the C5 hydroxymethyl group employs stereoselective alkylation of the azetidine nitrogen prior to cyclization. N-Alkylation with ethyl 4-bromobutyrate followed by Dieckmann condensation and LiAlH₄ reduction yields the C5 hydroxymethyl precursor with >95% diastereoselectivity when chiral auxiliaries (e.g., Oppolzer’s sultam) are incorporated. Computational modeling (DFT, B3LYP/6-31G*) reveals that the bicyclic scaffold’s inherent ring strain (≈20 kcal/mol higher than unstrained analogs) necessitates low-temperature functionalization (-78°C) to prevent retro-cyclization [4] [7].
Table 1: Comparative Analysis of Bicyclo[3.2.0]heptane Scaffold Assembly Methods
Strategy | Key Reagent/Conditions | Yield Range | Stereocontrol | Limitations |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II (5 mol%), DCM, 40°C | 65-78% | Moderate (E/Z mix) | Sensitive to N-protecting groups |
Nucleophilic Displacement | K₂CO₃, DMF, MW 100°C | 80-92% | High | Requires activated alkyl chains |
Dieckmann Condensation | NaOEt, EtOH, 0°C | 70-85% | High (with chiral aux) | Multi-step sequence required |
The introduction of geminal difluoride groups at C3 of the azabicyclo[3.2.0]heptane scaffold exploits two principal fluorination methodologies, each with distinct mechanistic pathways and stereochemical consequences:
Electrophilic Fluorination: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile/water (9:1) at 80°C converts the C3 carbonyl of bicyclic β-ketoesters to gem-difluorides via an enol intermediate. This reaction proceeds with >99% diastereoselectivity when the C5 hydroxymethyl group is protected as a tert-butyldiphenylsilyl (TBDPS) ether, leveraging steric bias to direct Re-face fluorination. Yields range from 60-75%, with <5% over-fluorination byproducts. Kinetic studies (¹⁹F NMR) confirm the reaction follows second-order kinetics (k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C), highlighting the electrophile’s role in rate determination [2] [4] [7].
Halogen/Fluorine Exchange: Treatment of 3,3-dibromo-1-azabicyclo[3.2.0]heptanes with anhydrous KF in the presence of crown ethers (18-crown-6, 1.2 eq.) in DMF at 120°C achieves complete dibromo-to-difluoro conversion in 4h (82% yield). Crucially, the reaction tolerates unprotected hydroxymethyl groups when zinc dust (10 mol%) is added to scavenge HBr byproducts, preventing elimination or ether formation. Isotopic labeling (¹⁸O) confirms the methanol substituent remains intact under these conditions. This method’s scalability (>100g demonstrated) makes it industrially viable [6].
Conformational Impact: The 3,3-difluoro motif induces a 1.5 kcal/mol stabilization of the endo-puckered conformation versus non-fluorinated analogs, confirmed by X-ray crystallography (CCDC 2058421). This rigidity arises from hyperconjugative interactions between the C–F σ* orbital and adjacent C–H σ bonds (NBO analysis, ωB97X-D/cc-pVTZ), locking the ring system and orienting the C5 hydroxymethyl group equatorially. Such conformational control is exploitable in medicinal chemistry for enforcing bioactive conformations—e.g., mimicking transition-state geometries in serine protease inhibitors [4].
Table 2: Fluorination Methods for 3,3-Difluoro Installation
Method | Reagent System | Temp/Time | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|---|
Electrophilic (Selectfluor®) | Selectfluor® (2.2 eq), MeCN/H₂O | 80°C, 12h | >99% (single diastereomer) | Low (requires protected -OH) |
Halogen Exchange | KF (4 eq), 18-crown-6, Zn, DMF | 120°C, 4h | N/A (stereospecific) | High (unprotected -OH stable) |
DAST-Mediated Deoxyfluorination | DAST (3 eq), CH₂Cl₂, -40°C | -40°C→RT, 2h | 85% | Moderate (elimination side products) |
The C5 hydroxymethyl group serves as a versatile handle for diversification via oxidation, esterification, and nucleophilic substitution, enabling precise modulation of physicochemical properties:
Oxidation to Carboxylic Acids: Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 30 min) cleanly oxidizes the primary alcohol to the corresponding 5-carboxylic acid (88% yield). Alternatively, TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-oxyl with (diacetoxyiodo)benzene) in CH₂Cl₂/H₂O selectively affords the aldehyde intermediate, isolable with <5% over-oxidation. These carbonyl derivatives undergo Ugi multicomponent reactions with amines, isocyanides, and carboxylic acids to generate peptidomimetic libraries (45 examples, 50-95% yields) [3] [7].
Ether/O-Linked Derivatives: Mitsunobu conditions (DEAD, PPh₃) with phenols or carboxylic acids yield C5 ethers or esters. Notably, O-alkylation with 2-chloro-4-(trifluoromethyl)pyridine (K₂CO₃, DMF, 60°C) introduces heteroaryl motifs critical for kinase inhibitor potency (e.g., SHP2 inhibition IC₅₀ = 12 nM when coupled). The reaction preserves the difluoroazabicyclo core’s integrity, with ¹⁹F NMR confirming no defluorination occurs during the 24h reaction [5] [7].
Transition Metal-Catalyzed Cross-Couplings: Activation as the primary triflate (Tf₂O, pyridine, CH₂Cl₂, -78°C) enables Pd(0)-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) introduce biaryl groups (e.g., 4-CF₃-phenyl, 3-pyridyl), enhancing logD by 1.5-2 units. Negishi couplings with organozinc reagents (e.g., 3-pyridylzinc chloride, 5 mol% Pd(dba)₂) proceed with full retention of stereochemistry at C5, confirmed by Mosher ester analysis [3] [5].
Stability Considerations: The β-amino alcohol motif raises concerns about intramolecular ring closure under basic conditions. Kinetic studies show that at pH >10, the deprotonated alcohol attacks the azetidinium ion (formed via N-deprotonation) to generate oxazolidine byproducts (t₁/₂ = 8h at pH 10). This is mitigated by N-acylation (e.g., acetic anhydride) prior to alcohol functionalization, increasing t₁/₂ to >72h. Protecting group selection thus directly impacts derivatization success [4] [7].
Table 3: Derivatization Strategies for the C5 Methanol Group
Transformation | Reagents/Conditions | Product Class | Key Applications |
---|---|---|---|
Oxidation | TEMPO/BAIB, CH₂Cl₂/H₂O, 0°C | Aldehydes | Reductive amination; imine formation |
Mitsunobu Reaction | DEAD, PPh₃, ROH, 0°C→RT | Ethers | SAR studies; prodrug synthesis |
Triflation & Cross-Coupling | Tf₂O/pyridine; Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | Kinase inhibitor cores |
Carbamate Formation | ClCO₂Et, Et₃N, CH₂Cl₂ | Carbamates | Prodrug linkages; polymer conjugates |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: